3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one
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Overview
Description
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one is an organic compound that features a cyclohexene ring substituted with fluorophenyl and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and 2-iodocyclohexanone.
Formation of the Intermediate: The reaction between 2-fluoroaniline and 2-iodocyclohexanone under suitable conditions, such as the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol), leads to the formation of an intermediate.
Cyclization: The intermediate undergoes cyclization to form the desired product, this compound. This step may require specific catalysts or reagents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It may be utilized in the development of advanced materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study protein-ligand interactions or enzyme activity.
Industrial Applications: It may find use in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain targets, while the iodine atom can participate in halogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: A precursor in the synthesis of 3-((2-Fluorophenyl)amino)-2-iodocyclohex-2-en-1-one, used in various chemical reactions.
2-Iodocyclohexanone: Another precursor, involved in the formation of the cyclohexene ring.
3-((2-Chlorophenyl)amino)-2-iodocyclohex-2-en-1-one: A similar compound with a chlorine atom instead of fluorine, which may exhibit different reactivity and properties.
Uniqueness
The presence of both fluorophenyl and iodine groups in this compound imparts unique chemical properties, such as enhanced reactivity and potential for specific interactions with molecular targets. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-fluoroanilino)-2-iodocyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FINO/c13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)14/h1-2,4-5,15H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGJGXXMJCRKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)I)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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